molecular formula C14H13ClO5 B11151710 methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11151710
M. Wt: 296.70 g/mol
InChI Key: MZGZTTOLDYUJAK-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound with the molecular formula C14H13ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol with methyl 2-bromo-propanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-viral treatments.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct biological activities and chemical reactivity. Its chlorine and methyl groups, along with the ester functionality, contribute to its unique properties compared to other coumarin derivatives .

Biological Activity

Methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, a derivative of coumarin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives , characterized by a chromenone structure. Its chemical formula is C13H11ClO5C_{13}H_{11}ClO_5 with a molecular weight of 284.68 g/mol. The presence of the chloro and methoxy groups contributes to its biological activity.

1. Antitumor Activity

Research has indicated that coumarin derivatives exhibit significant antitumor properties. A study demonstrated that this compound showed promising inhibitory effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and A2780 (ovarian cancer). The compound induced apoptosis in a concentration-dependent manner, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM)
A5490.12
HeLa0.024
A27800.036

2. Antiviral Activity

Coumarin derivatives, including this compound, have shown antiviral properties against hepatitis B virus (HBV). In vitro studies indicated that it could inhibit HBV surface antigen with an IC50 value significantly lower than standard antiviral drugs .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. It exhibited strong radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The ability to inhibit lipid peroxidation further underscores its role as a protective agent against cellular damage .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M phase, leading to increased apoptosis in tumor cells.
  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress and protects against cellular damage.
  • Viral Inhibition : The compound interferes with viral replication processes, potentially by disrupting viral entry or assembly within host cells.

Case Studies

Several studies have documented the efficacy of coumarin derivatives, including this compound:

  • Study on Antitumor Activity : In a comparative analysis, this compound was found to be more effective than traditional chemotherapeutic agents in inhibiting tumor growth in animal models .
  • Evaluation of Antiviral Properties : A recent study demonstrated that this derivative significantly reduced HBV replication in HepG2 cells, showcasing its potential as a therapeutic option for viral hepatitis .

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C14H13ClO5/c1-7-4-13(16)20-11-6-12(10(15)5-9(7)11)19-8(2)14(17)18-3/h4-6,8H,1-3H3

InChI Key

MZGZTTOLDYUJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)OC

Origin of Product

United States

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